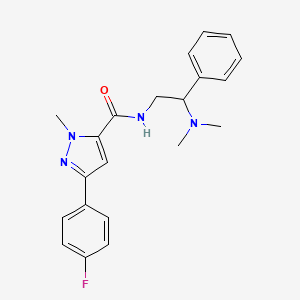
N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, have been extensively studied for their pharmacological properties. These compounds are recognized for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The synthesis methods for these heterocycles have evolved to include various strategies like condensation followed by cyclization or multi-component reactions (MCRs), demonstrating the versatility and potential of pyrazole derivatives in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Applications in Heterocyclic Synthesis
The chemistry of certain pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, showcases their utility as scaffolds for synthesizing a variety of heterocyclic compounds. These structures have been applied in the synthesis of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these derivatives under mild conditions offers a wide range of possibilities for creating novel compounds with significant pharmacological potential (Gomaa & Ali, 2020).
Role in Amyloid Imaging for Alzheimer's Disease
In the context of Alzheimer's disease, compounds with structural similarities to N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide have been explored as potential amyloid imaging agents. These compounds, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), have shown promise in PET imaging to measure amyloid in vivo in the brains of Alzheimer's patients. Such imaging agents are crucial for early detection of the disease and evaluating the efficacy of anti-amyloid therapies, marking a significant advancement in understanding and managing Alzheimer's disease (Nordberg, 2007).
Mecanismo De Acción
Mode of Action
The presence of functional groups such as the dimethylamino and fluorophenyl moieties suggest potential interactions with biological targets through mechanisms such as hydrogen bonding, ionic interactions, or hydrophobic effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on its structure, it could potentially interact with pathways involving similar compounds or targets .
Pharmacokinetics
Predictive models based on its structure suggest that it may have reasonable bioavailability due to its balance of hydrophobic and hydrophilic characteristics .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s ionization state and therefore its ability to interact with targets could be affected by pH .
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-25(2)20(16-7-5-4-6-8-16)14-23-21(27)19-13-18(24-26(19)3)15-9-11-17(22)12-10-15/h4-13,20H,14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKPHVZVZBPDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-phenylethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide](/img/structure/B2814275.png)
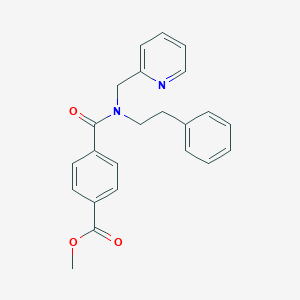
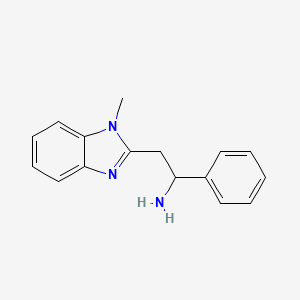
![N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2814280.png)
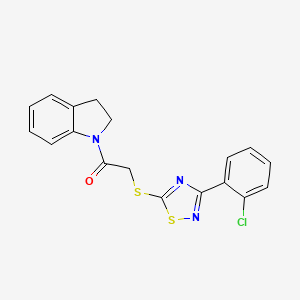

![8-(5-chloro-2-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814285.png)
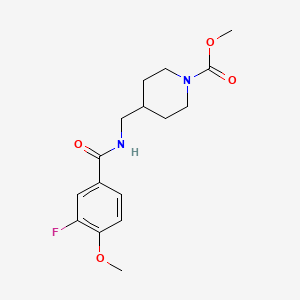

![[1-Oxo-1-(2-phenylanilino)propan-2-yl] 4-formylbenzoate](/img/structure/B2814289.png)
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2814291.png)


